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molecular formula C14H20O2 B231467 Methyl 4-tert-butyl-2,6-dimethylbenzoate

Methyl 4-tert-butyl-2,6-dimethylbenzoate

Cat. No. B231467
M. Wt: 220.31 g/mol
InChI Key: RHIPVNBDRMEPRG-UHFFFAOYSA-N
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Patent
US04777270

Procedure details

To 50 g (0.26 moles) of 4-t-butyl-2,6-dimethylbenzoic acid in 250 ml methylene chloride was added 25 ml (0.34 mole) of thionyl chloride at 25° C. After stirring overnight at 25° C. the solvent and remaining thionyl chloride were evaporated in vacuo. The resulting white solid was dissolved in 50 ml tetrahydrofuran and added dropwise to 250 ml of methanol containing 2 ml of pyridine. After heating the reaction mixture to reflux for 30 minutes the solvents were evaporated in vacuo and the residue was dissolved in 200 ml ethyl acetate and 100 ml of water was added. The organic phase was separated and washed with 100 ml saturated aqueous sodium bicarbonate, 50 ml water and 25 ml brine; then dried over anhydrous magnesium sulfate and evaporated to an oil. The oil was distilled in vacuo at 104°-8° C. at 1.2 mm of mercury to obtain 43 g (81% yield) of the title compound.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
81%

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:13]=[C:12]([CH3:14])[C:8]([C:9]([OH:11])=[O:10])=[C:7]([CH3:15])[CH:6]=1)([CH3:4])([CH3:3])[CH3:2].S(Cl)(Cl)=O.[CH2:20](Cl)Cl>>[C:1]([C:5]1[CH:6]=[C:7]([CH3:15])[C:8]([C:9]([O:11][CH3:20])=[O:10])=[C:12]([CH3:14])[CH:13]=1)([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC(=C(C(=O)O)C(=C1)C)C
Name
Quantity
25 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
250 mL
Type
reactant
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
After stirring overnight at 25° C. the solvent
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The resulting white solid was dissolved in 50 ml tetrahydrofuran
ADDITION
Type
ADDITION
Details
added dropwise to 250 ml of methanol containing 2 ml of pyridine
TEMPERATURE
Type
TEMPERATURE
Details
After heating the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 30 minutes the solvents
Duration
30 min
CUSTOM
Type
CUSTOM
Details
were evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in 200 ml ethyl acetate
ADDITION
Type
ADDITION
Details
100 ml of water was added
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
WASH
Type
WASH
Details
washed with 100 ml saturated aqueous sodium bicarbonate, 50 ml water and 25 ml brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to an oil
DISTILLATION
Type
DISTILLATION
Details
The oil was distilled in vacuo at 104°-8° C. at 1.2 mm of mercury

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)(C)C1=CC(=C(C(=O)OC)C(=C1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 43 g
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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